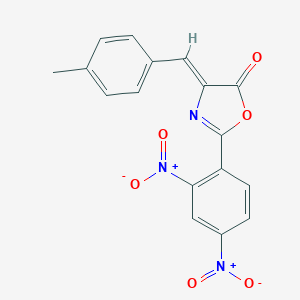![molecular formula C20H21BrClN3O3 B386845 (3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLORO-2-METHYLPHENYL)BUTANAMIDE](/img/structure/B386845.png)
(3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLORO-2-METHYLPHENYL)BUTANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLORO-2-METHYLPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and methyl groups attached to a phenoxy and butanamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLORO-2-METHYLPHENYL)BUTANAMIDE typically involves multiple steps. The initial step often includes the preparation of the 2-bromo-4-methylphenoxyacetyl intermediate, which is then reacted with hydrazine to form the hydrazono derivative. This intermediate is further reacted with 4-chloro-2-methylphenylbutanamide under specific conditions to yield the final product. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLORO-2-METHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLORO-2-METHYLPHENYL)BUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLORO-2-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(2-chloro-4-methylphenoxy)acetyl]hydrazono}-N-(4-bromo-2-methylphenyl)butanamide
- 3-{[(2-fluoro-4-methylphenoxy)acetyl]hydrazono}-N-(4-iodo-2-methylphenyl)butanamide
- 3-{[(2-iodo-4-methylphenoxy)acetyl]hydrazono}-N-(4-fluoro-2-methylphenyl)butanamide
Uniqueness
The uniqueness of (3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLORO-2-METHYLPHENYL)BUTANAMIDE lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C20H21BrClN3O3 |
|---|---|
Peso molecular |
466.8g/mol |
Nombre IUPAC |
(3Z)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(4-chloro-2-methylphenyl)butanamide |
InChI |
InChI=1S/C20H21BrClN3O3/c1-12-4-7-18(16(21)8-12)28-11-20(27)25-24-14(3)10-19(26)23-17-6-5-15(22)9-13(17)2/h4-9H,10-11H2,1-3H3,(H,23,26)(H,25,27)/b24-14- |
Clave InChI |
HRWPPWCYRUOSQD-OYKKKHCWSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=C(C=C(C=C2)Cl)C)Br |
SMILES isomérico |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(/C)\CC(=O)NC2=C(C=C(C=C2)Cl)C)Br |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=C(C=C(C=C2)Cl)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4Z)-2-(3-CHLOROPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B386766.png)
![N-(2-methyl-1-{[2-(3-phenoxybenzylidene)hydrazino]carbonyl}butyl)benzamide](/img/structure/B386768.png)



![2-fluoro-N-[3-({2-[4-(pentyloxy)benzylidene]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B386777.png)
![5-[(4-{2,4-Dinitrophenoxy}-3-ethoxybenzylidene)amino]-2-(4-methylphenyl)-1,3-benzoxazole](/img/structure/B386778.png)
![N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B386782.png)

![4-Fluoro-N-[3-(furan-2-ylmethylene-hydrazinocarbonyl)-phenyl]-benzamide](/img/structure/B386785.png)
![N-[1-({2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)-2-methylbutyl]benzamide](/img/structure/B386787.png)
![N'-[4-(octyloxy)benzylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B386788.png)
